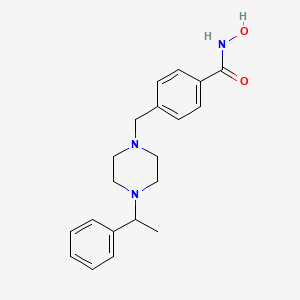

N-Hydroxy-4-((4-(1-phenylethyl)piperazin-1-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

KH-259 is a highly potent, selective, and central nervous system-penetrant histone deacetylase 6 (HDAC6) inhibitor. It demonstrates an IC50 of 0.26 µM and exerts its antidepressant effects in mice by inhibiting HDAC6 within the brain . This compound holds promise as a valuable tool for neurodegenerative diseases research .

Preparation Methods

The synthetic routes and reaction conditions for KH-259 are not explicitly detailed in the available literature. it is known that KH-259 is produced and supplied by various chemical companies for research purposes . Industrial production methods are typically proprietary and not publicly disclosed.

Chemical Reactions Analysis

KH-259, as an HDAC6 inhibitor, primarily undergoes interactions with histone deacetylase enzymes. The compound shows satisfactory metabolic stability in liver microsomes of both mice and humans . In vivo, administration of KH-259 significantly raises acetylated α-tubulin levels in mice brains without affecting acetylated histone H3K9 levels . This suggests that its antidepressant effects are mediated through inhibiting HDAC6 in the brain .

Scientific Research Applications

KH-259 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Neurodegenerative Diseases Research: KH-259 is a valuable tool for studying neurodegenerative diseases due to its potent inhibition of HDAC6.

Antidepressant Research: The compound has shown antidepressant effects in mice, making it a potential candidate for developing new antidepressant therapies.

Metabolic Stability Studies: KH-259’s satisfactory metabolic stability in liver microsomes of both mice and humans makes it a useful compound for studying metabolic processes.

Mechanism of Action

KH-259 exerts its effects by inhibiting histone deacetylase 6 (HDAC6) within the brain. This inhibition leads to an increase in acetylated α-tubulin levels, which is associated with its antidepressant effects . The molecular targets and pathways involved include the HDAC6 enzyme and the subsequent modulation of acetylated α-tubulin levels .

Comparison with Similar Compounds

KH-259 is unique due to its high potency, selectivity, and ability to penetrate the central nervous system. Similar compounds include other HDAC6 inhibitors, such as:

Tubastatin A: Another selective HDAC6 inhibitor with similar applications in neurodegenerative diseases research.

ACY-1215 (Ricolinostat): An HDAC6 inhibitor used in cancer research and treatment.

CAY10603: A potent HDAC6 inhibitor with applications in studying neurodegenerative diseases and cancer.

KH-259 stands out due to its specific IC50 value and its demonstrated antidepressant effects in mice .

Properties

Molecular Formula |

C20H25N3O2 |

|---|---|

Molecular Weight |

339.4 g/mol |

IUPAC Name |

N-hydroxy-4-[[4-(1-phenylethyl)piperazin-1-yl]methyl]benzamide |

InChI |

InChI=1S/C20H25N3O2/c1-16(18-5-3-2-4-6-18)23-13-11-22(12-14-23)15-17-7-9-19(10-8-17)20(24)21-25/h2-10,16,25H,11-15H2,1H3,(H,21,24) |

InChI Key |

ZHVQXJZQHWNCES-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CCN(CC2)CC3=CC=C(C=C3)C(=O)NO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.